molecular formula C22H30N2O2 B10815456 Martinostat CAS No. 1629052-58-9

Martinostat

Cat. No.: B10815456
CAS No.: 1629052-58-9
M. Wt: 354.5 g/mol
InChI Key: WNIDBXBLQFPAJA-VOTSOKGWSA-N
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Description

Martinostat ([11C]this compound) is a positron emission tomography (PET) radiotracer designed to selectively target class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3 . It enables non-invasive imaging of epigenetic regulation in vivo, with high brain penetrance, making it a critical tool for studying neurological disorders such as Alzheimer’s disease (AD), bipolar disorder (BD), and autism spectrum disorder (ASD) . This compound’s selectivity was validated via cellular thermal shift assays (CETSA), demonstrating stabilization of HDAC1 (400 nM), HDAC2 (2,000 nM), and HDAC3 (10,000 nM) in myocardial tissue . In vivo studies confirm its specificity, with self-blocking reducing myocardial uptake by 75% and SAHA (a pan-HDAC inhibitor) blocking 50% of cardiac uptake .

Preparation Methods

Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.

Chemical Reactions Analysis

Structural Design and Synthetic Strategy

Martinostat’s structure incorporates a hydroxamic acid zinc-binding group critical for HDAC inhibition, paired with an adamantane moiety to enhance blood-brain barrier permeability . Its design prioritized:

  • Rapid radiolabeling with carbon-11

  • High affinity for HDAC isoforms (low nanomolar IC50 values)

  • Stability in vivo for PET imaging

Key synthetic intermediates include tert-butyl carbamate derivatives, synthesized via Suzuki-Miyaura cross-coupling reactions. For example:

  • tert-butyl (4-bromo-2-nitrophenyl)carbamate (1) : Synthesized from 4-bromo-2-nitroaniline and di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, yielding a 95% product .

  • Arylboronic acid couplings : Thiophene-, furan-, and other heterocyclic groups were introduced to optimize HDAC engagement .

Fluorinated Analog Development

Efforts to create fluorine-18 analogs revealed structure-activity trade-offs:

CompoundModificationHDAC1/2 AffinityBrain Uptake (vs. This compound)
CN146Fluoroethyl prosthetic group95% reduction60% decrease
MGS1-3Aromatic ring fluorinationComparable80-90% retention

Fluorination on the aromatic ring (MGS1-3) preserved HDAC binding better than prosthetic group modifications, though none matched this compound’s pharmacokinetic profile .

Cellular Thermal Shift Assay (CETSA) Profiling

This compound stabilizes class I HDACs in a concentration-dependent manner:

HDAC IsoformStabilization Threshold (nM)Max Stabilization (%)
HDAC140035%
HDAC22,00035%
HDAC310,00035%

In myocardial tissue, this compound showed no stabilization of HDAC6, confirming class I selectivity .

In Vivo Binding Kinetics

Compartmental modeling in nonhuman primates revealed:

ParameterValue (Mean ± SD)Interpretation
K₁ (mL/cm³/min)0.65 ± 0.15High blood-to-brain influx
k₄ (min⁻¹)0.0085 ± 0.0014Slow dissociation from HDACs
Distribution Volume (Vₜ)29.9–54.4 mL/cm³Reflects high HDAC density in brain regions

Blocking studies with unlabeled this compound reduced radiotracer uptake by 99% at 1 mg/kg doses, confirming target specificity .

Gene Regulation Effects

At pharmacologic doses (micromolar range), this compound upregulated neuroplasticity-associated genes in neural progenitor cells:

GeneFunctionFold Change
BDNFSynaptic plasticity2.1x
SYPSynaptic vesicle protein1.8x
GRNNeurodegeneration protection1.6x

Radiolabeling and Stability

[¹¹C]this compound is synthesized via methylation of a precursor with [¹¹C]methyl triflate, achieving radiochemical yields >95% and molar activities >37 GBq/μmol . Plasma stability studies showed >90% intact tracer at 60 minutes post-injection .

Comparison with Similar Compounds

HDAC-Targeted PET Tracers

Compound Target HDACs BBB Penetrance Half-Life Key Findings References
[11C]Martinostat HDAC1, HDAC2, HDAC3 High ~20 min First successful class I HDAC tracer; correlates with HDAC1–3 mRNA in humans .
[11C]-MS-275 HDAC1 Low ~20 min Poor BBB penetration limits brain imaging applications .
[18F]-SAHA Pan-HDAC Low ~110 min Limited brain uptake due to poor BBB permeability .
Fluorinated HDAC tracer (derived from this compound) HDAC1–3 High ~110 min Comparable brain uptake to this compound with extended half-life for prolonged imaging .

Key Insights :

  • This compound’s superior BBB penetration enables robust brain imaging, unlike [11C]-MS-275 or [18F]-SAHA, which are restricted to peripheral tissues .
  • A fluorinated derivative of this compound retains brain penetrance while offering a longer half-life, enhancing clinical utility .

HDAC Inhibitors in Preclinical/Clinical Use

Compound HDAC Selectivity Brain Penetrance Clinical Relevance References
SAHA Pan-HDAC Moderate Reduces this compound uptake by 50% in the heart but increases liver nonspecific binding .
CN54 Class I HDACs High Blocks 40% of this compound brain uptake in rodents, indicating strong target engagement .
RGFP966 HDAC3-selective High Partial blockade (23%) of this compound uptake in rat brains, suggesting HDAC3-specific binding .
Givinostat HDAC1, HDAC2, HDAC3 Moderate Minimal impact on this compound uptake, likely due to limited brain availability .

Key Insights :

  • CN54 and RGFP966 demonstrate this compound’s utility in quantifying target engagement of brain-penetrant HDAC inhibitors .

Non-HDAC Epigenetic Probes

Compound Target BBB Penetrance Clinical Application References
[11C]GSK023 BET proteins (BD1) Low Peripheral diseases (e.g., cancers) due to limited brain uptake .
[11C]1a BET proteins Moderate Under evaluation for epigenetic regulation

Key Insights :

  • Unlike this compound, [11C]GSK023 is restricted to peripheral imaging, underscoring this compound’s unique role in CNS epigenetics .

Biological Activity

Martinostat, specifically the radiotracer [^11C]this compound, is an innovative compound designed for in vivo imaging of histone deacetylases (HDACs), particularly class I HDACs. This compound has gained attention in the fields of neuroimaging and epigenetics due to its potential applications in understanding various neurological disorders, including Alzheimer's disease (AD) and cardiac hypertrophy.

This compound functions as a selective inhibitor of class I HDACs, which play critical roles in the regulation of gene expression through the modification of histones. By inhibiting these enzymes, this compound can influence epigenetic changes associated with various diseases. The binding affinity and specificity of this compound for HDACs have been confirmed through various studies, including cellular thermal shift assays (CETSA) and positron emission tomography (PET) imaging.

Kinetic Properties

The kinetic properties of [^11C]this compound have been extensively studied, particularly in non-human primates (NHPs). Key findings include:

  • High Baseline Distribution Volume : The distribution volume (VTV_T) ranges from 29.9 to 54.4 mL/cm³ in the brain, indicating significant uptake and retention in target tissues .
  • Occupancy Rates : The occupancy of HDACs can reach up to 99% with appropriate dosing, demonstrating the compound's effectiveness in saturating its target .
  • Binding Characteristics : this compound exhibits a high affinity for HDACs, with rapid uptake from the bloodstream and slow washout kinetics, suggesting prolonged engagement with its targets .

Imaging Applications

[^11C]this compound has been utilized in PET imaging to visualize HDAC expression in vivo. This capability allows researchers to assess changes in HDAC density associated with various pathological conditions:

  • Alzheimer's Disease : Studies have shown that reduced availability of HDAC I, as measured by [^11C]this compound uptake, correlates with elevated levels of amyloid-β and tau proteins in AD patients .
  • Cardiac Health : In cardiac studies, [^11C]this compound demonstrated significantly higher binding in myocardial tissue compared to skeletal muscle, highlighting its potential for studying cardiac hypertrophy and fibrosis .

Alzheimer’s Disease Study

In a study investigating the relationship between HDAC expression and Alzheimer's pathology, researchers used [^11C]this compound to measure HDAC I levels. The results indicated a strong association between reduced HDAC I availability and increased biomarkers of neurodegeneration (amyloid-β and tau), suggesting that monitoring HDAC levels could be crucial for understanding AD progression .

Cardiac Imaging Study

A separate investigation focused on the application of [^11C]this compound in cardiac imaging. PET-MR imaging revealed that HDAC expression was significantly higher in the myocardium than in other tissues, such as skeletal muscle. This finding underscores the role of HDACs in cardiac health and disease, paving the way for potential therapeutic interventions targeting these enzymes .

Kinetic Parameters of [^11C]this compound

ParameterValue RangeDescription
Baseline Distribution Volume (VTV_T)29.9 - 54.4 mL/cm³Indicates high uptake in brain tissues
Non-displaceable Tissue Uptake (VNDV_{ND})8.6 ± 3.7 mL/cm³Reflects specific binding affinity
Rate Constant K1K_10.65 mL/cm³/minHigh uptake rate from blood
Rate Constant k4k_40.0085 min⁻¹Slow washout kinetics

Summary of Findings from Key Studies

Study FocusKey Findings
Alzheimer’s DiseaseReduced HDAC I correlates with amyloid-β levels
Cardiac ImagingHigher myocardial HDAC expression than skeletal muscle

Q & A

Basic Research Questions

Q. What is the HDAC selectivity profile of Martinostat, and how is it validated experimentally?

this compound exhibits high affinity for class I HDACs (HDAC1, HDAC2, HDAC3) and weaker binding to HDAC6, as demonstrated via in vitro assays and in vivo blocking studies. Self-blocking experiments in non-human primates (NHPs) reduced total distribution volume (VT) by ~75%, confirming specific binding . Selectivity is further validated using cellular thermal shift assays (CETSA), which show thermal stabilization of HDAC1–3 in myocardial tissue at nanomolar concentrations . Methodological recommendation: Combine in vitro HDAC inhibition assays with in vivo PET-MR blocking studies to confirm tissue-specific target engagement.

Q. What standardized protocols are recommended for [11C]this compound PET-MR imaging in human studies?

Intravenous administration of ~150 MBq [11C]this compound with simultaneous PET-MR data acquisition over 60 minutes is standard. Time-activity curves should be generated for uptake kinetics, with regions of interest (ROIs) placed in anatomically validated areas (e.g., myocardium, skeletal muscle) . ECG and respiratory gating are critical to minimize motion artifacts in cardiac studies . Methodological note: Normalize brain uptake to a reference region (e.g., cerebellum) for neurodegenerative studies to account for inter-subject variability .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo off-target binding data for this compound be resolved?

While in vitro assays showed 24% dopamine transporter (DAT) inhibition at 50 nM this compound, in vivo studies using the DAT tracer [11C]β-CFT revealed no competitive binding at 1 mg/kg . Methodological recommendation: Use complementary tracers (e.g., [11C]β-CFT) in blocking studies to confirm or exclude off-target effects. Prioritize in vivo PET data over in vitro assays due to physiological relevance .

Q. What experimental designs optimize quantification of this compound’s pharmacokinetics and dose-response relationships?

Dose-response studies in rodents demonstrate a linear relationship (r=0.89) between this compound dose (0.001–2 mg/kg) and [11C]this compound uptake blockade . Pre-treatment timing (5 minutes prior to tracer injection) maximizes target engagement inhibition (40% reduction). Methodological note: Use time-activity curve slopes for kinetic modeling in species lacking arterial blood sampling (e.g., rats) .

Q. How does this compound’s uptake correlate with epigenetic regulation in hypertrophic vs. atrophic tissues?

Myocardial uptake of [11C]this compound is 8× higher than skeletal muscle (4.4 ± 0.6 vs. 0.54 ± 0.29 SUV), reflecting elevated HDAC1–3 expression in hypertrophic tissues. Conversely, skeletal muscle atrophy involves distinct HDAC isoforms . Methodological recommendation: Pair qPCR (for HDAC mRNA levels) with PET imaging to dissect tissue-specific epigenetic regulation .

Q. What statistical frameworks are robust for analyzing this compound PET data in neurodegenerative cohorts?

In Alzheimer’s disease (AD), use standardized uptake value ratios (SUVRs) normalized to cerebellum and adjust for covariates (e.g., amyloid-β, tau PET). Structural equation modeling (SEM) can quantify mediation effects of HDAC I availability on amyloid-driven atrophy . Methodological note: Apply false-discovery-rate (FDR) corrections for multi-region comparisons .

Q. Data Interpretation and Contradiction Management

Q. How should researchers address variability in this compound’s blocking efficiency across HDAC inhibitors?

Co-administration of SAHA (a pan-HDAC inhibitor) reduces myocardial [11C]this compound uptake by 50%, but liver uptake increases due to non-specific binding . Methodological recommendation: Use paralog-specific inhibitors (e.g., HDAC1–3 inhibitors) in blocking studies to isolate target engagement.

Q. What controls are essential for interpreting [11C]this compound PET data in longitudinal studies?

Include baseline perfusion scans (e.g., [15O]H2O) to rule out vascular confounders. For neurodegenerative studies, co-register MRI to correct for atrophy-driven partial volume effects .

Q. Tables for Key Findings

HDAC Target In Vitro IC50 (nM)In Vivo Blocking EfficiencyTissue-Specific Uptake (SUV)
HDAC140075% reduction in myocardiumMyocardium: 4.4 ± 0.6
HDAC22,00075% reduction in myocardiumBAT: 0.96 ± 0.29
HDAC310,00075% reduction in myocardiumWAT: 0.17 ± 0.08

Properties

CAS No.

1629052-58-9

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+

InChI Key

WNIDBXBLQFPAJA-VOTSOKGWSA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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